
N-(4-chlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-chlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide” is a complex organic compound. It contains a benzothiophene ring, which is a type of heterocyclic compound . The compound also has a nitro group (-NO2), an amide group (-CONH2), and a chlorophenyl group (-C6H4Cl) attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy are typically used to determine the molecular structure of a compound .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the nitro group is electron-withdrawing, which could make the compound more reactive towards nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and stability. These properties are typically determined through experimental testing .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- N-(4-chlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide and related compounds have been synthesized and characterized in various studies. For example, Guo et al. (2015) synthesized a structurally related compound and characterized it using NMR and HRMS spectroscopy, with its molecular configuration investigated through X-ray crystallography (Guo, Zhang, & Xia, 2015).
Structural Analysis
- The structure of compounds closely related to N-(4-chlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide has been extensively studied. Siddiqui et al. (2008) explored the structures of similar compounds, revealing extensive intramolecular hydrogen bonds and other unique structural features (Siddiqui, Ahmad, Tariq, Siddiqui, & Parvez, 2008).
Biological Activity
- The biological activity of structurally related compounds has been a subject of research. Thomas et al. (2016) synthesized and investigated the antidepressant and nootropic activities of Schiff’s bases and azetidinones derived from compounds similar to N-(4-chlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Chemical Properties and Reactions
- Studies have also focused on the chemical reactions and properties of related compounds. For instance, Montanari, Paradisi, and Scorrano (1999) investigated the reaction of nitrosobenzenes with thiols, including derivatives of N-(4-chlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide in alcoholic media, revealing insights into the reaction pathways and product formation (Montanari, Paradisi, & Scorrano, 1999).
Potential Therapeutic Applications
- The potential therapeutic applications of compounds related to N-(4-chlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide have been explored. Shinkwin and Threadgill (1996) synthesized isotopically labeled nitrothiophenecarboxamides, indicating the potential use of these compounds as antitumor agents (Shinkwin & Threadgill, 1996).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O3S/c16-10-1-3-11(4-2-10)17-15(19)14-8-9-7-12(18(20)21)5-6-13(9)22-14/h1-8H,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZJNXRLOHFPQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

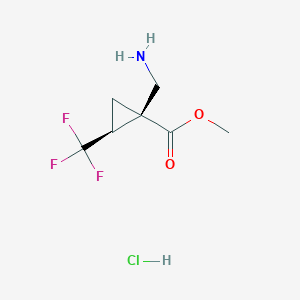
![4-Bromo-2-{[(4-fluoro-3-methylphenyl)amino]methyl}phenol](/img/structure/B2421488.png)
![1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine](/img/structure/B2421490.png)
![4-chloro-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2421492.png)

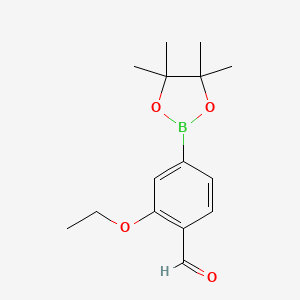
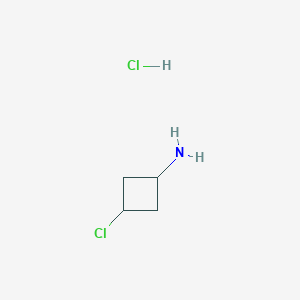
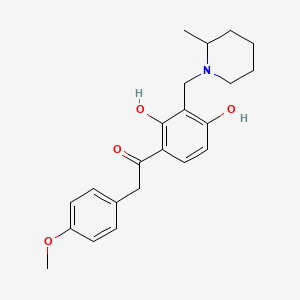

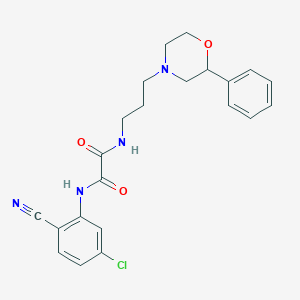
![1-[(7-piperazin-1-ylsulfonyl-9H-fluoren-2-yl)sulfonyl]piperazine](/img/structure/B2421505.png)


![1-(2,6-dichlorobenzyl)-3-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone](/img/structure/B2421509.png)